molecular formula C12H15N3O B13956185 (R)-3-(pyrrolidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one

(R)-3-(pyrrolidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one

Cat. No.: B13956185
M. Wt: 217.27 g/mol
InChI Key: OXQFZCAVWSDPON-SNVBAGLBSA-N
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Description

®-3-(pyrrolidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic compound that features a quinazolinone core fused with a pyrrolidine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(pyrrolidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzamide with a suitable pyrrolidine derivative. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the cyclization is facilitated by heating the reaction mixture .

Industrial Production Methods

Industrial production of ®-3-(pyrrolidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

®-3-(pyrrolidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

®-3-(pyrrolidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-3-(pyrrolidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-(pyrrolidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one is unique due to its specific stereochemistry and the presence of both quinazolinone and pyrrolidine rings. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

3-[(3R)-pyrrolidin-3-yl]-1,4-dihydroquinazolin-2-one

InChI

InChI=1S/C12H15N3O/c16-12-14-11-4-2-1-3-9(11)8-15(12)10-5-6-13-7-10/h1-4,10,13H,5-8H2,(H,14,16)/t10-/m1/s1

InChI Key

OXQFZCAVWSDPON-SNVBAGLBSA-N

Isomeric SMILES

C1CNC[C@@H]1N2CC3=CC=CC=C3NC2=O

Canonical SMILES

C1CNCC1N2CC3=CC=CC=C3NC2=O

Origin of Product

United States

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